molecular formula C14H7F2NO2 B6400728 3-(3-Cyano-2-fluorophenyl)-4-fluorobenzoic acid, 95% CAS No. 1262006-11-0

3-(3-Cyano-2-fluorophenyl)-4-fluorobenzoic acid, 95%

Cat. No. B6400728
CAS RN: 1262006-11-0
M. Wt: 259.21 g/mol
InChI Key: JWPNZRCQFUJQPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Cyano-2-fluorophenyl)-4-fluorobenzoic acid (3-CFBA) is a versatile fluorinated carboxylic acid that has been used in a variety of scientific research applications. It is a colorless, odorless crystalline solid, with a molecular weight of 227.12 g/mol and a melting point of 197-199°C. 3-CFBA is a valuable synthetic intermediate and is used in the synthesis of various fluorinated compounds, such as fluorinated polymers, surfactants, and pharmaceuticals.

Scientific Research Applications

3-(3-Cyano-2-fluorophenyl)-4-fluorobenzoic acid, 95% has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It has also been used as a fluorescent probe for the detection of metal ions, as a photolabile protecting group for biological compounds, and as a fluorescent dye for the imaging of biological samples.

Mechanism of Action

The mechanism of action of 3-(3-Cyano-2-fluorophenyl)-4-fluorobenzoic acid, 95% is not well understood. However, it is believed that the fluorine atoms in the molecule interact with the active sites of enzymes, proteins, and other biological molecules, resulting in changes in their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Cyano-2-fluorophenyl)-4-fluorobenzoic acid, 95% are not well understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and can bind to certain proteins and other biological molecules.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(3-Cyano-2-fluorophenyl)-4-fluorobenzoic acid, 95% in laboratory experiments is its stability and low toxicity. It is also relatively inexpensive and can be easily synthesized. However, one limitation of using 3-(3-Cyano-2-fluorophenyl)-4-fluorobenzoic acid, 95% is that it is not very soluble in water, so it may need to be dissolved in an organic solvent before use.

Future Directions

There are a number of potential future directions for research on 3-(3-Cyano-2-fluorophenyl)-4-fluorobenzoic acid, 95%, including exploring its potential uses in drug discovery, studying its mechanism of action in more detail, and investigating its potential applications in biotechnology. Additionally, further research could be conducted on the synthesis of 3-(3-Cyano-2-fluorophenyl)-4-fluorobenzoic acid, 95% and its use as a fluorescent probe for the detection of metal ions. Finally, further research could be conducted on the biochemical and physiological effects of 3-(3-Cyano-2-fluorophenyl)-4-fluorobenzoic acid, 95% and its potential toxicity.

Synthesis Methods

3-(3-Cyano-2-fluorophenyl)-4-fluorobenzoic acid, 95% can be synthesized by a variety of methods, including the Friedel-Crafts acylation of nitrobenzene with 3-cyano-2-fluorophenyl bromide, the reaction of 3-cyano-2-fluorophenyl bromide with sodium benzoate, and the reaction of 3-cyano-2-fluorophenyl bromide with potassium benzoate. The Friedel-Crafts acylation of nitrobenzene with 3-cyano-2-fluorophenyl bromide is the most commonly used method for the synthesis of 3-(3-Cyano-2-fluorophenyl)-4-fluorobenzoic acid, 95%.

properties

IUPAC Name

3-(3-cyano-2-fluorophenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F2NO2/c15-12-5-4-8(14(18)19)6-11(12)10-3-1-2-9(7-17)13(10)16/h1-6H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPNZRCQFUJQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=C(C=CC(=C2)C(=O)O)F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00689834
Record name 3'-Cyano-2',6-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262006-11-0
Record name 3'-Cyano-2',6-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00689834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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